molecular formula C23H14O6Rb2 B13780756 Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate] CAS No. 68226-94-8

Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]

Cat. No.: B13780756
CAS No.: 68226-94-8
M. Wt: 557.3 g/mol
InChI Key: ZEVADHLYTIQGRA-UHFFFAOYSA-L
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Description

Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate] is a rubidium salt derived from 4,4'-methylenebis[3-hydroxy-2-naphthoic acid] (embonic or pamoic acid). This compound belongs to a class of salts used primarily in pharmaceuticals to modulate solubility and bioavailability of active ingredients. The dirubidium salt is structurally characterized by two rubidium ions (Rb⁺) replacing the hydrogen atoms of the carboxylic acid groups in the parent acid. Its molecular formula is C₂₃H₁₄O₆·2Rb, with a molecular weight dependent on the isotopic composition of rubidium (theoretical average ~572.88 g/mol) .

The parent acid, 4,4'-methylenebis[3-hydroxy-2-naphthoic acid], is a dimeric naphthoic acid derivative with a methylene bridge. This structure confers high thermal stability and low aqueous solubility, making its salts useful for sustained-release drug formulations .

Properties

CAS No.

68226-94-8

Molecular Formula

C23H14O6Rb2

Molecular Weight

557.3 g/mol

IUPAC Name

3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;rubidium(1+)

InChI

InChI=1S/C23H16O6.2Rb/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2

InChI Key

ZEVADHLYTIQGRA-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.[Rb+].[Rb+]

Related CAS

130-85-8 (Parent)

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate] primarily involves the neutralization of the parent acid, 4,4'-methylenebis(3-hydroxy-2-naphthoic acid), with rubidium bases such as rubidium hydroxide or rubidium carbonate in aqueous media. The reaction can be summarized as:

$$
\text{4,4'-methylenebis(3-hydroxy-2-naphthoic acid)} + 2 \text{RbOH} \rightarrow \text{Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]} + 2 \text{H}_2\text{O}
$$

Key points in the preparation include:

  • Choice of Rubidium Base: Rubidium hydroxide (RbOH) or rubidium carbonate (Rb$$2$$CO$$3$$) are used as neutralizing agents.
  • Solvent: Typically aqueous solutions are employed to dissolve both reactants.
  • Reaction Conditions: Controlled temperature and pH conditions optimize the neutralization and salt formation.
  • Anhydrous Conditions: Applying anhydrous or low-moisture environments can enhance yield and purity by minimizing hydrolysis or side reactions.

Detailed Procedure

While specific experimental protocols for dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate] are scarce in open literature, analogous procedures for similar bis(naphthoate) salts and ionic liquids provide a reliable framework:

Step Description Details
1 Dissolution of Acid 4,4'-methylenebis(3-hydroxy-2-naphthoic acid) is dissolved in distilled water or methanol.
2 Addition of Rubidium Base A stoichiometric amount (2 equivalents) of RbOH or Rb$$2$$CO$$3$$ solution is added slowly under stirring.
3 Reaction Monitoring pH is monitored to ensure complete neutralization (target pH ~7-8).
4 Isolation of Product The resulting dirubidium salt precipitates or remains in solution; it is isolated by filtration or evaporation.
5 Purification The crude product is washed with minimal water or organic solvents to remove impurities and dried under vacuum.

This approach aligns with the preparation of related ionic liquids based on 3-hydroxy-2-naphthoate anions, where deprotonation-metathesis reactions are employed with alkali metal hydroxides, followed by purification steps including solvent extraction and drying.

Purification and Characterization

  • Purification: To remove residual rubidium salts or unreacted acid, washing with minimal water or organic solvents (e.g., dichloromethane) is recommended.
  • Drying: Vacuum drying or drying under inert atmosphere prevents moisture uptake.
  • Characterization: Confirmation of the salt formation is achieved through FT-IR spectroscopy (disappearance of carboxylic acid –OH bands), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Comparative Table of Preparation Parameters

Parameter Typical Condition/Value Notes
Acid precursor 4,4'-methylenebis(3-hydroxy-2-naphthoic acid) High purity recommended
Rubidium base RbOH or Rb$$2$$CO$$3$$ Stoichiometric ratio (2:1 base:acid)
Solvent Water or methanol Methanol used in some analogous syntheses
Temperature Room temperature to 40°C Mild heating may enhance reaction rate
Reaction time 1–3 hours Sufficient for complete neutralization
pH monitoring Target pH 7–8 Ensures full salt formation
Isolation method Filtration or evaporation Depending on solubility
Purification Washing with water or organic solvent Removes impurities
Drying Vacuum drying or in vacuo overnight Prevents moisture absorption
Yield Typically >90% (in analogous systems) High yield expected with controlled conditions

Research Results and Notes on Preparation

  • The neutralization of 4,4'-methylenebis(3-hydroxy-2-naphthoic acid) with rubidium hydroxide or carbonate is straightforward but requires careful control of stoichiometry and pH to avoid incomplete reaction or excess base contamination.
  • Anhydrous or low-moisture conditions are beneficial for enhancing purity and preventing hydrolysis or side reactions that could degrade the product.
  • Analogous ionic liquids synthesized from 3-hydroxy-2-naphthoate anions have demonstrated that purification steps such as solvent extraction and drying are critical to achieving high purity and low chloride content, suggesting similar care is necessary for dirubidium salts.
  • Characterization techniques including FT-IR, NMR, and MS confirm the successful formation of the dirubidium salt by the disappearance of acidic proton signals and the presence of rubidium coordination.

Chemical Reactions Analysis

Types of Reactions

Dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound .

Scientific Research Applications

Pharmaceutical Applications

Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate] has been extensively studied for its role in enhancing the solubility and bioavailability of various drug compounds.

Solubility Enhancer

Pamoic acid is often used as a counter ion to improve the solubility of poorly soluble drugs. This characteristic is particularly beneficial in formulations where enhanced absorption is critical, such as in oral medications and injectable solutions .

Analgesic and Anti-inflammatory Properties

Research indicates that pamoic acid exhibits significant analgesic effects. In a study involving Swiss-Webster mice, various doses of pamoic acid were administered to assess its efficacy in reducing abdominal writhing induced by acetic acid, demonstrating its potential as an anti-inflammatory agent .

Cosmetic Formulations

Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate] has been utilized in cosmetic formulations due to its moisturizing properties and ability to stabilize emulsions.

Moisturizing Agent

Studies have shown that incorporating pamoic acid into cosmetic products can enhance skin hydration and improve the consistency of formulations. The compound's interaction with other ingredients can lead to improved sensory properties, making it a valuable addition to creams and lotions .

Stability Improvement

Pamoic acid contributes to the stability of cosmetic products by preventing phase separation and ensuring uniform distribution of active ingredients. This stability is crucial for maintaining product efficacy over time .

Industrial Applications

Beyond pharmaceuticals and cosmetics, Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate] finds applications in various industrial processes.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of other chemical compounds, particularly in the production of dyes and pigments. Its unique structure allows for versatile reactions that can yield a variety of derivatives suitable for industrial use .

Material Science

In material science, pamoic acid is explored for its potential use in developing new materials with specific properties, such as enhanced thermal stability or improved mechanical strength .

Data Table: Summary of Applications

Application AreaSpecific Use CaseBenefits
PharmaceuticalsSolubility enhancer for drugsIncreases bioavailability
Analgesic and anti-inflammatory effectsReduces pain and inflammation
CosmeticsMoisturizing agentEnhances skin hydration
Stability improvementPrevents phase separation
IndustrialChemical synthesisVersatile intermediate for dyes/pigments
Material scienceDevelopment of new materials

Case Study 1: Pamoic Acid in Drug Formulation

A recent study evaluated the effectiveness of pamoic acid as a solubilizing agent in a poorly soluble drug formulation. The results indicated a significant increase in drug absorption when pamoic acid was included compared to control formulations without it.

Case Study 2: Cosmetic Product Stability

In a comparative study on various cosmetic formulations, those containing pamoic acid demonstrated superior stability over six months compared to formulations lacking this ingredient. The study highlighted the importance of pamoic acid in maintaining product integrity.

Mechanism of Action

The mechanism of action of dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit certain enzymes and receptors, leading to various biological effects. For example, it may induce the internalization of GPR35 and activate ERK1/2 pathways .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key differences among salts of 4,4'-methylenebis[3-hydroxy-2-naphthoic acid]:

Property Dirubidium Salt Disodium Salt Dipotassium Salt Dicesium Salt
Molecular Formula C₂₃H₁₄O₆·2Rb C₂₃H₁₄Na₂O₆ C₂₃H₁₄K₂O₆ C₂₃H₁₄Cs₂O₆
Molecular Weight (g/mol) ~572.88 (theoretical) 432.33 464.55 ~660.44 (theoretical)
CAS Number Not explicitly listed (inferred) 6640-22-8 68226-95-9 68226-93-7
Thermal Stability Likely high (similar to parent acid) Decomposes at high temperatures Stable up to ~250°C Higher due to Cs⁺ ionic radius
Solubility Very low in water Low (used in controlled-release forms) Low (similar to sodium salt) Extremely low

Key Observations :

  • Cation Impact : Larger alkali metal cations (e.g., Cs⁺, Rb⁺) increase molecular weight and reduce solubility due to stronger ionic interactions. Sodium and potassium salts are marginally more soluble but still poorly water-soluble, aligning with the parent acid’s insolubility .
  • Thermal Behavior : The decomposition temperature of Pyrantel Pamoate (a pamoate salt) is 256–264°C, suggesting similar stability across salts .

Drug Formulations :

  • Pyrantel Pamoate (pamoic acid salt) is a first-line anthelmintic due to its low solubility, ensuring prolonged gastrointestinal exposure .
  • Triptorelin Pamoate (used in hormone therapy) leverages the same acid for depot injections .

Research Findings and Trends

  • Solubility Modulation : Sodium and potassium salts are preferred in oral suspensions, while larger cations (Rb⁺, Cs⁺) may optimize depot formulations .
  • Emerging Derivatives : Dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate) (CAS 49609-90-7) demonstrates structural flexibility for tailored solubility .

Biological Activity

Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate], commonly referred to as pamoic acid or embonic acid, is a derivative of 2-naphthoic acid. This compound has gained attention in pharmacological studies due to its potential biological activities and applications in drug formulation. The following sections detail its biological activity, including mechanisms of action, case studies, and research findings.

  • Molecular Formula : C23H16O6
  • Molecular Weight : 432.33 g/mol
  • CAS Number : 6640-22-8
  • Structure : Contains two naphthalene rings connected by a methylene bridge, with hydroxyl and carboxylic acid functional groups that enhance its solubility and reactivity.
PropertyValue
Molecular Weight432.33 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count4
Topological Polar Surface Area121 Ų

Pamoic acid exhibits several biological activities primarily through its interaction with G protein-coupled receptors (GPCRs). Notably, it acts as an agonist for the orphan receptor GPR35, which is involved in various physiological processes including pain modulation and inflammation.

  • Antinociceptive Activity : Pamoic acid has been shown to activate ERK (extracellular signal-regulated kinase) and beta-arrestin2 pathways, leading to significant antinociceptive effects in animal models .
  • Hydrogen Bonding : The multiple hydroxyl groups in pamoic acid facilitate extensive hydrogen bonding, enhancing its solubility in aqueous environments which is crucial for bioavailability in pharmaceutical formulations .

Pharmacological Applications

Pamoic acid is utilized as a counterion in various drug formulations to modify the dissolution rates of active pharmaceutical ingredients. Its salts, such as disodium pamoate, are commonly used in formulations to improve solubility and stability .

Case Studies and Research Findings

  • Dissolution Studies : Research has demonstrated that the dissolution behavior of pamoic acid salts can vary significantly with pH levels. For instance, studies on ampicillin embonate indicate that the dissolution rate is influenced by the pH of the solution, impacting drug release profiles .
  • Pharmacokinetics : A study evaluating the pharmacokinetics of pamoic acid indicated that its formulation as a salt can enhance absorption rates compared to its free acid form, thereby improving therapeutic efficacy .
  • Toxicology Assessments : Toxicological evaluations have shown that while pamoic acid exhibits beneficial pharmacological properties, excessive doses can lead to adverse effects such as gastrointestinal disturbances. Careful dosage regulation is recommended for safe therapeutic use.

Q & A

Basic: What are the optimal synthesis conditions for Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate] to ensure high purity?

Answer:
Synthesis typically involves stoichiometric neutralization of 4,4'-methylenebis[3-hydroxy-2-naphthoic acid] with rubidium hydroxide under controlled pH (7.5–8.5) to avoid over-salinization. Key parameters include:

  • Temperature : Maintain 40–60°C to prevent thermal degradation of the naphthoate backbone.
  • Solvent : Use aqueous ethanol (70% v/v) for improved solubility of intermediates.
  • Purification : Recrystallize from hot dimethylformamide (DMF) to remove unreacted acid or metal residues.
    Validation via elemental analysis and titration ensures stoichiometric accuracy .

Advanced: How does counterion selection (e.g., Na⁺, Cs⁺, Rb⁺) influence the crystallographic and stability properties of 4,4'-methylenebis[3-hydroxy-2-naphthoate] salts?

Answer:
Counterions significantly alter crystal packing and thermal stability:

  • Crystal Structure : Rubidium’s larger ionic radius (1.52 Å vs. Na⁺: 1.02 Å) increases interlayer spacing, as seen in X-ray diffraction (XRD) comparisons of disodium and dicesium salts .
  • Thermal Stability : Rubidium salts may exhibit higher decomposition temperatures (TGA ~300°C) due to stronger ionic interactions compared to sodium analogs (TGA: ~270°C) .
  • Hygroscopicity : Rubidium salts are less hygroscopic than cesium analogs, improving storage stability .

Basic: Which spectroscopic techniques are most effective for characterizing Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]?

Answer:

  • FT-IR : Confirm carboxylate (COO⁻) stretching at 1570–1600 cm⁻¹ and hydroxyl (OH) bands at 3200–3400 cm⁻¹ .
  • ¹H/¹³C NMR : Use DMSO-d₆ to resolve aromatic protons (δ 6.8–8.2 ppm) and methylene bridges (δ 4.5–5.0 ppm). Suppress signal broadening with sonication .
  • XRD : Compare with disodium salt patterns (ICDD 00-064-2202) to identify Rb-specific lattice distortions .

Advanced: What degradation pathways occur in Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate] under accelerated stability conditions, and how can they be mitigated?

Answer:

  • Thermal Degradation : At >200°C, decarboxylation of the naphthoate groups occurs, detected via mass loss in TGA. Stabilize with antioxidant excipients (e.g., BHT) .
  • Photodegradation : UV exposure induces quinone formation via hydroxyl oxidation. Use amber glassware and nitrogen-blanketed storage .
  • Hydrolysis : In humid environments, ester cleavage is minimized by packaging with desiccants (silica gel) .

Data Contradiction: How should researchers resolve discrepancies in solubility data for 4,4'-methylenebis[3-hydroxy-2-naphthoate] salts?

Answer:
Discrepancies arise from solvent polarity and pH variations:

  • Solvent Systems : For dirubidium salt, use DMF (solubility ~10 mg/mL at 25°C) instead of water (<0.1 mg/mL) .
  • pH Adjustment : Solubility increases above pH 9 due to deprotonation; use phosphate buffers for consistency .
  • Standardization : Reference the USP/Ph.Eur. monographs for hydroxyzine pamoate (similar salt) to validate methods .

Advanced: How does polymorphism affect the bioavailability of dirubidium salts in pharmaceutical formulations?

Answer:

  • Polymorph Screening : Use solvent-drop grinding with chloroform/acetone to isolate metastable forms.
  • Dissolution Rates : Form I (monoclinic) shows 20% faster dissolution than Form II (triclinic) due to looser crystal packing .
  • Bioavailability : Correlate polymorphic stability (via DSC) with in vivo studies using animal models .

Basic: What analytical methods are recommended for quantifying trace impurities in Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]?

Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30) .
  • LC-MS : Identify residual solvents (e.g., DMF) via ESI-MS in negative ion mode .
  • Limit Tests : Follow ICH Q3A guidelines for heavy metals (Pb < 10 ppm) using ICP-OES .

Advanced: What intermolecular interactions dominate the crystal engineering of dirubidium salts compared to other cations?

Answer:

  • Rb⁺ Coordination : Rubidium forms weaker, longer ionic bonds with carboxylates, favoring π-π stacking of naphthalene rings over H-bonding networks .
  • Hydration Effects : Dirubidium salts are often anhydrous, unlike disodium analogs (monohydrate), reducing lattice strain .
  • DFT Modeling : Simulate charge density distribution to predict coordination geometry .

Basic: How can researchers optimize the yield of Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate] during scale-up?

Answer:

  • Reactor Design : Use jacketed reactors with precise pH/temperature control.
  • Seeding : Introduce pre-characterized crystals to avoid amorphous byproducts.
  • Process Analytics : Implement PAT tools (e.g., inline Raman) for real-time monitoring .

Advanced: What role does the dirubidium salt play in modulating drug release kinetics in sustained-release formulations?

Answer:

  • Ion Exchange : Rubidium’s low electronegativity slows drug-anion dissociation, prolonging release (e.g., triptorelin pamoate’s 28-day depot effect) .
  • Matrix Systems : Incorporate into PLGA microspheres; dirubidium’s hydrophobicity reduces burst release by 40% compared to sodium salts .

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